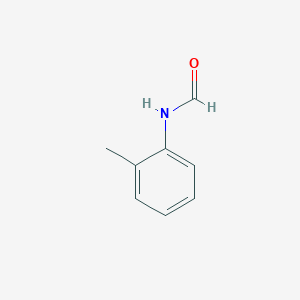

Formamide, N-(2-methylphenyl)-

Description

The exact mass of the compound Formamide, N-(2-methylphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406128. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Formamide, N-(2-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-(2-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)9-6-10/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTLGJAARBNQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059108 | |

| Record name | Formamide, N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-69-9 | |

| Record name | N-(2-Methylphenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Tolylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-methylformanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing N 2 Methylphenyl Formamide As a Formamide Derivative in Organic Chemistry

N-(2-methylphenyl)formamide belongs to the class of organic compounds known as formamides. Structurally, it is characterized by a formyl group (-CHO) attached to the nitrogen atom of 2-methylaniline (o-toluidine). cymitquimica.com The presence of the methyl group at the ortho position of the phenyl ring imparts specific steric and electronic properties that influence its reactivity and physical characteristics.

The fundamental structure of formamide (B127407) (HCONH₂) serves as the parent compound for a vast array of derivatives where one or both hydrogen atoms on the nitrogen are replaced by other functional groups. wikipedia.org In the case of N-(2-methylphenyl)formamide, one hydrogen is substituted with a 2-methylphenyl (o-tolyl) group. This substitution transforms the primary amide (formamide) into a secondary amide. Amides are a cornerstone functional group in organic chemistry, and N-substituted formamides like N-(2-methylphenyl)formamide are significant as intermediates and building blocks. researchgate.net They can, for example, be dehydrated to form isonitriles, which are valuable reagents in their own right. d-nb.info

The chemical properties of N-(2-methylphenyl)formamide are dictated by the interplay between the amide functionality and the substituted aromatic ring. The amide group can engage in nucleophilic reactions, while the aromatic ring is susceptible to electrophilic substitution. cymitquimica.com

Table 1: Physicochemical Properties of N-(2-methylphenyl)formamide

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| CAS Number | 94-69-9 |

| Appearance | Colorless to pale yellow liquid or solid |

| logPoct/wat (Octanol/Water Partition Coefficient) | 2.213 |

Data sourced from multiple references. nih.govnist.govcymitquimica.comchemeo.com

Significance of Formamide Derivatives in Contemporary Synthetic Chemistry and Materials Science

Formamide (B127407) derivatives are a crucial class of compounds with widespread applications in modern chemistry. Their importance stems from their versatility as synthetic intermediates, their role in the construction of biologically active molecules, and their application in materials science. researchgate.netnih.gov

In synthetic organic chemistry, formamides serve as key precursors for a variety of functional groups and heterocyclic systems. researchgate.net The formyl group is often used as a protecting group for amines in peptide synthesis. researchgate.net Furthermore, formamides are employed in Vilsmeier-Haack type reactions for the introduction of a formyl group onto activated aromatic rings and can act as a source of carbon monoxide in certain carbonylation reactions. N,N-Dimethylformamide (DMF), a simple formamide derivative, is not only a ubiquitous polar aprotic solvent but can also function as a reagent, catalyst, and stabilizer in numerous organic transformations. nih.govsioc-journal.cn

The applications of formamide derivatives extend to the synthesis of pharmaceuticals and other biologically significant compounds. researchgate.net They are integral components in the synthesis of nitrogen-containing heterocycles like quinolines and imidazoles. researchgate.net The structural motif of formamide is present in a range of medicinally potent compounds. researchgate.net

In the realm of materials science, formamide derivatives are gaining attention. For instance, they have been used to create nitrogen-rich microporous polymers. These materials are prepared through condensation reactions and exhibit potential for applications such as carbon dioxide capture, demonstrating high CO2/N2 selectivity. rsc.org Formamide itself is used as a softener for paper and fibers and as a solvent for resins and plasticizers. wikipedia.org

Historical Perspectives on the Study of N Substituted Formamides

Direct Formylation Strategies of 2-Methylaniline Precursors

Direct formylation of 2-methylaniline is a primary route to synthesize N-(2-methylphenyl)formamide. This can be achieved through several protocols, including those catalyzed by acids and novel solvent-free and catalyst-free approaches.

Acid-Catalyzed Formylation Protocols (e.g., Lewis Acid Catalysis, Mineral Acid Conditions)

Acid-catalyzed reactions are a common method for the N-formylation of amines. The direct reaction of 2-methylaniline with formamide can be facilitated under acidic conditions, often employing Lewis acids like aluminum chloride (AlCl₃) or mineral acids such as sulfuric acid (H₂SO₄). Another effective Lewis acid catalyst is zinc chloride (ZnCl₂), which has been shown to enhance the efficiency of formylation. nih.gov For instance, the N-formylation of anilines using formic acid can be catalyzed by ZnCl₂ at 70°C, yielding the desired formamide products. nih.gov

Silica (B1680970) sulfuric acid (SSA) has also been utilized as a solid acid catalyst for the N-formylation of primary and secondary amines using formic acid under solvent-free conditions at 50–60°C, resulting in excellent yields and short reaction times. wiley.com The reaction of 4-bromoaniline (B143363) with formic acid using SSA as a catalyst is faster in solvent-free conditions compared to when solvents like CH₂Cl₂ and CH₃CN are used. wiley.com

| Catalyst | Reagent | Conditions | Yield | Reference |

| AlCl₃/H₂SO₄ | Formamide | Acidic | Not specified | |

| ZnCl₂ | Formic Acid | 70°C | High | nih.gov |

| Silica Sulfuric Acid | Formic Acid | 50-60°C, Solvent-free | Excellent | wiley.com |

Phosphite-Imidazole Catalysis in N-Formyl Compound Formation

A novel and convenient method for the N-formylation of amines involves the use of a catalytic amount of diethyl phosphite (B83602) with imidazole, using N,N-dimethylformamide (DMF) as the formylating agent. researcher.lifersc.orgresearchgate.net This method has a broad substrate scope, providing good to excellent yields of various N-formyl products. researcher.lifersc.org Diethyl phosphite acts as a nucleophilic catalyst in this conversion. rsc.orgresearchgate.net This protocol is highly efficient and simple for a wide range of aliphatic, aromatic, and heterocyclic amines. researchgate.net

Solvent-Free and Catalyst-Free N-Formylation Approaches

Recent advancements in green chemistry have led to the development of solvent-free and catalyst-free methods for N-formylation. One such approach involves the use of ultrasound irradiation. academie-sciences.fr A mixture of an amine and formic acid under ultrasonic irradiation at room temperature can produce N-formamides in high yields and purity with shorter reaction times and a simpler work-up. academie-sciences.fr Without ultrasound, the reaction of aniline (B41778) and formic acid shows no product even after 5 hours of heating. academie-sciences.fr

Another catalyst-free method utilizes visible light. N-formylation of anilines has been achieved in excellent yields at room temperature by treatment with formic acid under a 150 W tungsten lamp. researchgate.net This method is noted for its high yields, simple work-up, and environmentally benign conditions. researchgate.net

Furthermore, heating an amine with formic acid at 80°C under solvent-free conditions has been reported to produce formamide products in good to excellent yields. nih.gov

| Method | Reagent | Conditions | Yield | Reference |

| Ultrasound | Formic Acid | Room Temperature | High | academie-sciences.fr |

| Visible Light | Formic Acid | Room Temperature | Excellent | researchgate.net |

| Heating | Formic Acid | 80°C | Good to Excellent | nih.gov |

Advanced Catalytic Systems for N-Formylation Reactions

The development of advanced catalytic systems has further improved the efficiency and environmental friendliness of N-formylation reactions. These include ultrasound-promoted techniques and the use of nanoparticle catalysts.

Ultrasound-Promoted N-Formylation Techniques

Ultrasound has emerged as a powerful tool in promoting chemical reactions. For N-formylation, ultrasound irradiation offers a green and efficient alternative to conventional methods. It can be used in solvent-free and catalyst-free conditions at room temperature, as mentioned previously. academie-sciences.fr The use of ultrasound can significantly reduce reaction times and increase yields. academie-sciences.fr For example, the formylation of aniline with formic acid in the presence of ultrasonic irradiation results in a 94-97% yield in just 2 minutes, whereas without ultrasound, the yields are low even after extended reaction times. academie-sciences.fr

Ultrasound can also be combined with catalysts. An efficient method for the N-formylation of amines uses nano cerium oxide as a recyclable catalyst under solvent-free and ultrasound irradiation conditions at room temperature. growingscience.com Similarly, nano-zeolite clinoptilolite has been used as a catalyst with formic acid under solvent-free ultrasonic conditions to produce formamides in excellent yields. researchgate.net

Nanoparticle-Catalyzed C-N Bond Formations (e.g., ZnO Nanoparticles)

Nanoparticle catalysts have shown great promise in organic synthesis due to their high surface area and catalytic activity. Zinc oxide (ZnO) nanoparticles are effective catalysts for the N-formylation of amines with formic acid under solvent-free conditions. medcraveonline.com

Other nanoparticle systems have also been developed. Sulfonic acid functionalized silica-coated magnetic nanoparticles (NP@SO3H) have been used as an efficient and recyclable catalyst for the N-formylation of primary amines with formic acid under mild conditions. rsc.orgrsc.org This catalyst is easily recoverable using an external magnet and can be reused multiple times without significant loss of activity. rsc.orgrsc.org The reactions are typically carried out at room temperature in ethanol (B145695) and are completed within 10 minutes, giving excellent yields. rsc.org

Gold nanoparticles supported on titanium dioxide (TiO₂) have been used for the N-formylation of various amines using carbon dioxide and hydrogen. scispace.com This catalyst is highly selective and can be reused without loss of activity. scispace.com Bimetallic AuPd–Fe₃O₄ nanoparticles have also been employed for the oxidative N-formylation of secondary amines using methanol (B129727) as a C1 source. mdpi.com

| Catalyst | Reagents | Conditions | Yield | Reference |

| Nano Cerium Oxide | Formic Acid | Ultrasound, Room Temp, Solvent-free | Not specified | growingscience.com |

| Nano-Zeolite Clinoptilolite | Formic Acid | Ultrasound, Solvent-free | Excellent | researchgate.net |

| ZnO Nanoparticles | Formic Acid | Solvent-free | Not specified | medcraveonline.com |

| NP@SO3H | Formic Acid | Room Temp, Ethanol | 83-95% | rsc.org |

| Au/TiO₂ | CO₂, H₂ | Not specified | Not specified | scispace.com |

| AuPd–Fe₃O₄ | Methanol | Not specified | Not specified | mdpi.com |

Optimization of Reaction Parameters and Purity Enhancement Protocols

The efficiency of synthesizing N-(2-methylphenyl)formamide is highly dependent on the fine-tuning of various reaction parameters. The primary goals of optimization are to increase product yield, minimize the formation of byproducts, and ensure the reaction proceeds at a practical rate.

Impact of Temperature and Solvent Selection on Reaction Efficiency and Product Yield

Temperature and the choice of solvent are critical factors that significantly influence the formylation of 2-methylaniline. Research indicates that optimal yields for the synthesis of N-(2-methylphenyl)formamide are typically achieved within a temperature range of 60–80°C. Operating within this window helps to minimize the occurrence of side reactions. In some synthetic routes, such as the reaction of 3-bromo-2-fluoroaniline (B1289246) with formic acid to produce an analogue, a higher temperature of 90°C has been utilized. google.com

The selection of a suitable solvent is equally important. Polar aprotic solvents are often favored as they improve the solubility of reactants and promote reaction homogeneity. Dimethylformamide (DMF) is a commonly used solvent in this class for formylation reactions. rsc.org In other procedures, formic acid itself serves as both the formylating agent and the solvent. google.com The choice of solvent can also be influenced by the specific catalyst system or activating agent being used, such as triflic anhydride (Tf₂O) in dichloromethane (B109758) (DCM). niscpr.res.in

Table 1: Effect of Temperature and Solvent on N-Aryl Formamide Synthesis

| Reactants | Solvent | Temperature (°C) | Reported Yield | Reference |

|---|---|---|---|---|

| 2-methylaniline, Formamide | Dimethylformamide (DMF) | 60–80 | Up to 82% | |

| Aniline, Formic Acid, Tf₂O, Et₃N | Dichloromethane (DCM) | 0 | 84% | niscpr.res.in |

| 3-bromo-2-fluoroaniline, Formic Acid | Formic Acid | 90 | Not specified | google.com |

| N-methylaniline, BH₃NH₃, CO₂ | Dimethylformamide (DMF) | 50 | 91% | rsc.org |

Chromatographic and Recrystallization Methodologies for Compound Purification

Achieving high purity of N-(2-methylphenyl)formamide is essential, particularly for its use in further applications. Post-synthesis, the crude product is subjected to one or more purification techniques. niscpr.res.iniucr.org Column chromatography is a widely employed method. niscpr.res.in Researchers have successfully used silica gel as the stationary phase with various solvent systems as the eluent, including mixtures of ethyl acetate (B1210297) and hexane (B92381) or petroleum ether and ethyl acetate. rsc.orgniscpr.res.in

Recrystallization is another effective method for purifying solid formamide derivatives. iucr.org Ethanol has been documented as a suitable solvent for the recrystallization of a related analogue, yielding colorless crystals upon slow evaporation. iucr.orgnih.gov For comprehensive purity assessment and optimization, iterative High-Performance Liquid Chromatography (HPLC) monitoring is utilized, which can ensure a purity of ≥99%.

Table 2: Purification Methodologies for N-(2-methylphenyl)formamide and Analogues

| Purification Method | Details | Compound Type | Reference |

|---|---|---|---|

| Column Chromatography | Silica gel, eluting with EtOAc-hexane. | N-Aryl Formamides | niscpr.res.in |

| Flash Chromatography | Silica gel, with petroleum ether and ethyl acetate. | N-methyl-N-(2-methylphenyl)formamide | rsc.org |

| Recrystallization | From ethanol. | N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide | iucr.orgnih.gov |

| Reverse-Phase Preparative HPLC | Used for final purification of complex indole (B1671886) carboxamide derivatives. | Indole Carboxamides | google.com |

Synthesis of N-(2-methylphenyl)formamide Derivatives and Analogues (e.g., N-methyl-N-(2-methylphenyl)formamide)

The synthesis of derivatives and analogues of N-(2-methylphenyl)formamide allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. A notable analogue is N-methyl-N-(2-methylphenyl)formamide. One synthetic route to this tertiary amide involves the reaction of N-methyl-2-methylaniline with ammonia-borane (BH₃NH₃) and carbon dioxide in DMF at 50°C for 24 hours. This method produced the desired product as a yellow oil in a 76% yield after purification by flash chromatography. rsc.org

Other synthetic strategies can be applied to a broad range of aromatic amines to generate a library of N-aryl formamides. A versatile one-pot protocol uses formic acid as the formyl source and triflic anhydride (Tf₂O) as an activator in the presence of a base like triethylamine (B128534) (Et₃N). niscpr.res.in This method has been successfully applied to various anilines with different substituents, affording the corresponding formamides in moderate to good yields (75-91%). niscpr.res.in This approach highlights operational simplicity and its applicability to gram-scale preparations. niscpr.res.in

Table 3: Synthesis of N-(2-methylphenyl)formamide Derivatives and Analogues

| Compound Name | Starting Material | Reagents | Yield | Physical State | Reference |

|---|---|---|---|---|---|

| N-methyl-N-(2-methylphenyl)formamide | N-methyl-2-methylaniline | BH₃NH₃, CO₂, DMF | 76% | Yellow oil | rsc.org |

| N-(2-Chlorophenyl)formamide | 2-Chloroaniline | HCOOH, Tf₂O, Et₃N | 79% | White solid | niscpr.res.in |

| N-(2,5-Dimethylphenyl)formamide | 2,5-Dimethylaniline | HCOOH, Tf₂O, Et₃N | 86% | Off-white solid | niscpr.res.in |

| N-Phenylformamide | Aniline | HCOOH, Tf₂O, Et₃N | 91% | Yellow oil | niscpr.res.in |

| N-methyl-N-(p-tolyl)formamide | N-methyl-p-toluidine | Not specified | Not specified | Not specified | umich.edu |

Characteristics of Amine and Carbonyl Functionalities in Reactivity

N-(2-methylphenyl)formamide, also known as N-formyl-o-toluidine, possesses both a secondary amine and a carbonyl group within its amide functionality. Current time information in Bangalore, IN.wikipedia.org This unique combination imparts a dual reactivity to the molecule. The nitrogen atom's lone pair of electrons can participate in nucleophilic reactions, while the carbonyl carbon is electrophilic. Current time information in Bangalore, IN.wikipedia.org The presence of the tolyl group, an electron-donating methyl group on the phenyl ring, can also influence the reactivity of the aromatic system. wikipedia.org The molecule's structure, featuring this blend of functionalities, makes it a versatile building block in the field of organic synthesis. wikipedia.org

The polar nature of the amide group also influences its solubility and interactions with solvents, which can be a critical factor in chemical reactions. wikipedia.org It is generally soluble in polar organic solvents. wikipedia.org

Engagement in Nucleophilic and Electrophilic Reaction Mechanisms

The dual electronic nature of the amide group in N-(2-methylphenyl)formamide allows it to participate in both nucleophilic and electrophilic reactions. Current time information in Bangalore, IN.wikipedia.org The nitrogen atom can act as a nucleophile, for instance, in reactions involving alkylation or acylation. Conversely, the carbonyl carbon is susceptible to attack by nucleophiles.

Furthermore, the aromatic ring can undergo electrophilic substitution reactions. The ortho-methyl group directs incoming electrophiles primarily to the para position relative to it, and to a lesser extent, the other ortho position. This regioselectivity is a key aspect of its reactivity in aromatic chemistry.

Role as a Precursor or Building Block in Complex Organic Synthesis

Due to its versatile reactivity, N-(2-methylphenyl)formamide serves as a crucial precursor in the synthesis of more complex organic molecules. wikipedia.org Its ability to undergo various transformations makes it a valuable intermediate in multi-step synthetic pathways. wikipedia.org For example, formylation of amines is a common strategy to protect the amino group during a multi-step synthesis. wikipedia.org The formyl group can later be removed to regenerate the amine. This protective role is significant in the synthesis of pharmaceuticals and other biologically active compounds.

The general class of formamides is instrumental in chemical synthesis. They can be used in Vilsmeier-Haack reactions for the formylation of activated aromatic compounds, and they can also serve as a source of carbon monoxide in certain carbonylation reactions. uky.edu

Derivatization to Advanced Chemical Entities (e.g., N-(2-methylphenyl)-N',N'-dimethylformamidine in Chlordimeform Synthesis)

A significant application of N-(2-methylphenyl)formamide is its potential derivatization into more complex structures, such as N'-(substituted-phenyl)-N,N-dimethylformamidines. A notable example is in the synthesis of the acaricide Chlordimeform, which is N'-(4-chloro-2-methylphenyl)-N,N-dimethylformamidine. wikipedia.org While Chlordimeform itself has a chloro substituent, the core transformation pathway is relevant.

The synthesis of such formamidines can be achieved through various methods. One common approach involves the reaction of the corresponding aniline (in this case, 2-methylaniline) with a formamide equivalent. For instance, the reaction of an aniline with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or with a mixture of dimethylformamide and a dehydrating agent (like phosphorus oxychloride in the Vilsmeier-Haack reaction) can yield the desired N,N-dimethylformamidine derivative.

A related synthesis of N'-(2,4-Dimethylphenyl)-N-methylformamidine involves the reaction of 2,4-dimethylaniline (B123086) with methylamine (B109427) hydrochloride and triethyl orthoformate. This highlights a general strategy for constructing the formamidine (B1211174) moiety, which can be adapted for the synthesis of Chlordimeform precursors. N-(2,4-dimethylphenyl)formamide is a known transformation product of Amitraz, another formamidine insecticide. nih.gov

Intermediacy in Established Organic Name Reactions (e.g., Leuckart Method for Amphetamine Synthesis)

N-substituted formamides are key intermediates in the Leuckart reaction, a method for the reductive amination of aldehydes and ketones. wikipedia.orgalfa-chemistry.com This reaction is notably used in the synthesis of amphetamines. unodc.orgmdpi.com In the synthesis of amphetamine from phenyl-2-propanone (P2P), formamide is used as the nitrogen source and reducing agent. unodc.org

The reaction proceeds through the formation of an N-formyl intermediate. Specifically, when P2P is heated with formamide, N-formylamphetamine (also known as formetorex) is produced. wikipedia.orgunodc.org This intermediate is then hydrolyzed, typically with hydrochloric acid, to yield amphetamine. unodc.org The N-formylamphetamine is a crucial, isolable intermediate in this process and is often found as an impurity in illicitly synthesized amphetamine. wikipedia.org The formation of this N-formyl compound is a direct parallel to the structure of N-(2-methylphenyl)formamide, illustrating the role of this class of compounds in significant named reactions.

Structural Elucidation and Conformational Analysis of N 2 Methylphenyl Formamide

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for determining the structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with N-(2-methylphenyl)formamide, detailed information about its molecular framework, functional groups, and electronic system can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Isomer Identification

For N-(2-methylphenyl)formamide, the ¹H NMR spectrum would be expected to show distinct signals for the formyl proton (-CHO), the N-H proton, the aromatic protons on the tolyl group, and the methyl protons. The formyl proton typically appears as a singlet or a doublet (if coupled to the N-H proton) in the downfield region (around 8-8.5 ppm). The aromatic protons would exhibit complex splitting patterns in the aromatic region (approximately 7.0-7.5 ppm) characteristic of an ortho-substituted benzene ring. The methyl group protons would appear as a sharp singlet in the upfield region (around 2.2-2.5 ppm). The presence of two stereoisomers due to restricted rotation around the amide C-N bond could lead to the observation of two separate sets of signals for the formyl and other groups in the molecule umich.edu.

The ¹³C NMR spectrum would complement the ¹H NMR data. Key signals would include the carbonyl carbon of the formamide (B127407) group (typically around 160-165 ppm), several distinct signals for the aromatic carbons, and a signal for the methyl carbon (around 17-21 ppm) umich.edu. The specific chemical shifts would confirm the ortho-position of the methyl group on the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-methylphenyl)formamide (Note: These are predicted values based on general principles and data from similar compounds, as specific experimental data is not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Formyl C-H | 8.0 - 8.5 | - |

| Amide N-H | 7.5 - 8.5 (broad) | - |

| Aromatic C-H | 7.0 - 7.5 | 120 - 140 |

| Methyl C-H₃ | 2.2 - 2.5 | - |

| Carbonyl C=O | - | 160 - 165 |

| Aromatic C-N | - | 135 - 145 |

| Aromatic C-CH₃ | - | 130 - 140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and analyze the vibrational modes of a molecule. The IR spectrum of N-(2-methylphenyl)formamide is expected to show characteristic absorption bands corresponding to its amide and aromatic functionalities.

Key vibrational modes would include:

N-H Stretching: A prominent band in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in a secondary amide.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band is expected in the range of 1650-1690 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.

N-H Bending (Amide II band): This band, arising from a combination of N-H in-plane bending and C-N stretching, is typically found between 1510 and 1570 cm⁻¹.

C-N Stretching: This vibration contributes to several bands, including the Amide II band.

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Mass Spectrometry (MS, High-Resolution ESI-MS) for Molecular Weight Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of N-(2-methylphenyl)formamide is C₈H₉NO, corresponding to a molecular weight of approximately 135.17 g/mol sielc.com. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

Under electron ionization (EI), the molecular ion peak (M⁺˙) would be observed at m/z 135. The fragmentation pattern is expected to involve characteristic losses for an N-aryl amide. Common fragmentation pathways would likely include:

Loss of a formyl radical (•CHO): Leading to a fragment at m/z 106, corresponding to the o-toluidine radical cation.

Loss of carbon monoxide (CO): A common fragmentation for amides, which could lead to a fragment ion.

Cleavage of the N-aryl bond: Potentially forming a tolyl cation (m/z 91) or a formamide-related fragment. Analysis of related compounds, such as N-methyl-N-(p-tolyl)formamide, shows a prominent fragment at m/z 120, which could correspond to the loss of the N-methyl and formyl groups to leave a stable aromatic structure umich.edu. Similar complex rearrangements might be expected for N-(2-methylphenyl)formamide.

Table 2: Expected Mass Spectrometry Fragments for N-(2-methylphenyl)formamide

| m/z Value | Possible Fragment Identity | Neutral Loss |

|---|---|---|

| 135 | [C₈H₉NO]⁺˙ (Molecular Ion) | - |

| 106 | [C₇H₈N]⁺ | •CHO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic and conjugated systems. N-(2-methylphenyl)formamide contains a phenyl ring and an amide group, both of which are chromophores. The spectrum is expected to show absorptions characteristic of the benzene ring, likely modified by the formamido and methyl substituents. Typically, substituted benzenes show a strong absorption band (E-band) around 200-220 nm and a weaker, more structured band (B-band) around 250-280 nm. The amide group itself has a π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. The conjugation between the phenyl ring and the nitrogen lone pair would be expected to cause a red shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted benzene.

X-ray Crystallographic Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and dihedral angles.

Determination of Molecular Geometry: Bond Lengths, Bond Angles, and Dihedral Angles

As of now, a specific crystal structure for N-(2-methylphenyl)formamide is not available in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. However, crystallographic studies on analogous molecules, such as N-(4-Methylphenyl)formamide, reveal key structural features that can be extrapolated.

In the solid state, N-aryl formamides are typically planar or near-planar in the amide portion due to the partial double bond character of the C-N bond. The analysis of the p-tolyl isomer shows that molecules are linked into inversion dimers by strong N—H⋯O hydrogen bonds nih.gov. A similar hydrogen bonding pattern would be expected for the ortho-isomer.

The key geometric parameters that would be determined from an X-ray structure include:

C=O bond length: Expected to be around 1.23 Å.

Amide C-N bond length: Expected to be shorter than a typical C-N single bond (around 1.33 Å) due to resonance.

N-C(aryl) bond length: Typically around 1.43 Å.

Dihedral angle: The twist between the plane of the phenyl ring and the plane of the amide group is a critical conformational parameter. Steric hindrance from the ortho-methyl group in N-(2-methylphenyl)formamide would likely cause a larger dihedral angle compared to its meta or para isomers, forcing the aromatic ring out of planarity with the formamide group to a greater extent.

Table 3: Predicted Molecular Geometry Parameters for N-(2-methylphenyl)formamide (Note: These are predicted values based on general chemical principles and data from similar compounds, as specific experimental data is not available.)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths | |

| C=O | ~1.23 Å |

| C-N (amide) | ~1.33 Å |

| N-C (aryl) | ~1.43 Å |

| C-C (aromatic) | ~1.39 Å |

| Bond Angles | |

| O-C-N | ~125° |

| C-N-C (aryl) | ~120° |

| Dihedral Angle |

Analysis of Molecular Packing and Crystal Structures

In the crystal structure of N-(4-methylphenyl)formamide, the molecule is not perfectly planar. The amide group (O/N/C) and the benzene ring are twisted relative to each other, forming a dihedral angle of 32.35°. This deviation from planarity is a common feature in N-aryl amides, arising from a balance between the delocalization of the nitrogen lone pair into the aromatic ring and steric interactions.

For N-(2-methylphenyl)formamide, it is hypothesized that the steric hindrance imposed by the ortho-methyl group would necessitate an even greater dihedral angle between the formamide plane and the phenyl ring. This increased torsion is a strategy to alleviate the steric clash between the methyl group and the formyl hydrogen or oxygen atom, depending on the conformation (cis or trans).

The packing of N-(4-methylphenyl)formamide is primarily dictated by hydrogen bonding, which organizes the molecules into well-defined chains. It is highly probable that N-(2-methylphenyl)formamide adopts a similar packing motif, driven by the same strong intermolecular forces.

Table 1: Crystallographic Data for the Analogous Compound N-(4-methylphenyl)formamide

| Parameter | Value |

| Chemical Formula | C₈H₉NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Amide/Ring) | 32.35 (1)° |

| Key Interaction | N—H···O Hydrogen Bonds |

Elucidation of Intermolecular Interactions (e.g., N-H···O Hydrogen Bonding Networks)

The primary intermolecular interaction governing the crystal packing in N-aryl amides is the hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O). In the analogous structure of N-(4-methylphenyl)formamide, these strong N—H···O hydrogen bonds are the cornerstone of the supramolecular assembly. nih.gov

These interactions link adjacent molecules, with the N-H group of one molecule donating a hydrogen bond to the carbonyl oxygen of a neighboring molecule. This repeated motif connects the molecules into one-dimensional chains that extend along a crystallographic axis. nih.gov Weaker C—H···O interactions have also been observed to further stabilize the crystal structure by connecting these chains. nih.gov

Studies on Isomeric Forms and Conformational Preferences

Cis and Trans Isomerism in the Formamide Moiety

The C-N bond within the formamide moiety possesses significant double-bond character due to resonance. This restricts free rotation, leading to the existence of two distinct planar conformers: cis and trans. These isomers are defined by the relative orientation of the carbonyl oxygen and the N-H proton across the C-N bond.

Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), have confirmed the presence of both cis and trans isomers of N-(2-methylphenyl)formamide in solution. nih.gov In dimethyl sulfoxide (DMSO-d₆), the NMR spectrum clearly shows two distinct sets of signals for the formyl and amine protons, as well as for the carbon atoms, corresponding to the two different conformations. nih.gov This observation demonstrates that the energy barrier to rotation around the C-N bond is high enough to allow for the detection of both isomers on the NMR timescale. nih.gov

Steric and Electronic Influences on Conformational Stability and Population

For many simple N-monosubstituted amides, the trans conformation is generally more stable due to reduced steric repulsion. However, in the case of N-(2-methylphenyl)formamide, this trend is reversed. NMR analysis has shown that the cis-isomer is the predominant form in an equilibrium mixture in solution, with an approximate cis to trans ratio of 3:1. nih.gov

This preference for the cis conformation is a direct consequence of the "ortho effect," where the methyl group at the ortho-position of the phenyl ring introduces significant steric hindrance. researchgate.netnih.gov

In the trans conformation, the bulky 2-methylphenyl group and the formyl hydrogen are on the same side of the C-N bond. This arrangement would force a severe steric clash between the ortho-methyl group and the formyl hydrogen, destabilizing this isomer. To mitigate this, the phenyl ring would have to twist significantly out of the amide plane, disrupting electronic conjugation.

In the cis conformation, the 2-methylphenyl group and the formyl hydrogen are on opposite sides of the C-N bond. This places the smaller carbonyl oxygen atom closer to the ortho-methyl group, resulting in a substantially lower steric penalty. This configuration is therefore energetically favored.

The electronic preference for conjugation between the phenyl ring and the amide group, which would favor a more planar trans arrangement in unsubstituted formanilides, is overridden by the powerful steric repulsion introduced by the ortho-methyl substituent. This steric influence is the decisive factor that dictates the higher population and greater stability of the cis isomer in N-(2-methylphenyl)formamide.

Table 2: Isomer Population in N-(2-methylphenyl)formamide Solution

| Isomer | Relative Population | Predominant Stabilizing/Destabilizing Factor |

| Cis | ~75% (Major) | Reduced steric hindrance (ortho-effect) |

| Trans | ~25% (Minor) | Severe steric clash with ortho-methyl group |

Computational Chemistry Investigations of N 2 Methylphenyl Formamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for predicting the reactivity and stability of molecules like N-(2-methylphenyl)formamide.

DFT calculations are instrumental in predicting the molecular reactivity and stability of N-(2-methylphenyl)formamide. By solving the Kohn–Sham equations, DFT can accurately reconstruct molecular orbital interactions, providing insights into the molecule's behavior. mdpi.com Global reactivity descriptors, which are key indicators of a molecule's stability, can be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO energy gap generally signifies lower chemical reactivity and greater stability. rsc.org

Other calculated parameters like hardness, softness, and the electrophilicity index also offer a quantitative assessment of the molecule's stability and susceptibility to reaction. rsc.org For instance, a higher value for absolute hardness suggests greater stability. rsc.org These calculations help identify the electronic driving forces that govern interactions and potential crystallization processes. mdpi.com The moderate thermal stability of N-(2-methylphenyl)formamide, suggested by its calculated boiling point, can be further understood and rationalized through these theoretical calculations.

Table 1: Global Reactivity Descriptors Calculated via DFT (Note: The following table is illustrative, based on typical DFT outputs for organic molecules, to demonstrate the type of data generated.)

| Descriptor | Symbol | Formula | Significance for N-(2-methylphenyl)formamide |

|---|---|---|---|

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Absolute Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Absolute Softness | S | 1/η | Measures the capacity of a molecule to accept electrons. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons. |

Electronic structure analysis through DFT provides a detailed map of electron density and reactivity sites within the N-(2-methylphenyl)formamide molecule. The Fukui function is a critical local reactivity descriptor derived from conceptual DFT, which identifies the regions in a molecule that are most likely to undergo nucleophilic or electrophilic attack. nih.govjoaquinbarroso.com

Fukui indices (f+, f-, and f0) are condensed versions of the Fukui function and are calculated for each atom in the molecule. joaquinbarroso.com

f+ relates to reactivity towards a nucleophilic attack (propensity to accept an electron).

f- relates to reactivity towards an electrophilic attack (propensity to donate an electron). joaquinbarroso.com

f0 relates to reactivity towards a radical attack .

For N-(2-methylphenyl)formamide, DFT calculations can pinpoint which atoms are the most susceptible to attack. For example, calculations on similar molecules have shown that nitrogen and oxygen atoms often exhibit high Fukui values, identifying them as primary reactive sites. niscpr.res.in This analysis is often corroborated by visualizing the Molecular Electrostatic Potential (MEP) map, where electron-rich (negative potential) and electron-poor (positive potential) regions highlight potential sites for electrophilic and nucleophilic interactions, respectively. niscpr.res.in

Table 2: Illustrative Fukui Indices for Key Atoms in N-(2-methylphenyl)formamide (Note: This table is a representative example showing how Fukui indices are used to analyze reactivity.)

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Reactivity Prediction |

|---|---|---|---|

| Formyl Oxygen (O) | High | Low | Prone to electrophilic attack (e.g., protonation). |

| Amide Nitrogen (N) | Low | High | A likely site for electrophilic attack. |

| Formyl Carbon (C) | High | Low | Susceptible to nucleophilic attack. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov These simulations provide a virtual movie of molecular behavior, offering deep insights into the dynamic nature of N-(2-methylphenyl)formamide. nih.gov

MD simulations are exceptionally useful for modeling how N-(2-methylphenyl)formamide behaves in different environments, particularly in solution. By explicitly including solvent molecules (like water or organic solvents) in the simulation box, researchers can study solvation effects and their impact on the molecule's structure and dynamics. mdpi.com

The simulations can reveal the formation of hydrogen bonds between the amide group of N-(2-methylphenyl)formamide and solvent molecules, which can influence its solubility and stability. researchgate.net Furthermore, MD simulations track the conformational dynamics of the molecule, such as the rotation around the N-C(aryl) bond and the amide C-N bond. ut.ee These rotational barriers are influenced by the steric hindrance from the ortho-methyl group and by the polarity of the solvent. ut.eekirj.ee The simulations can generate an ensemble of conformations, providing a more realistic picture of the molecule's flexibility than a single static structure. nih.gov

Ab Initio and Molecular Mechanics Calculations for Conformational Energy Landscapes

To fully understand the conformational preferences of N-(2-methylphenyl)formamide, researchers employ a range of computational methods to map its potential energy surface.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), provide highly accurate energy values for different molecular conformations, often serving as a benchmark for other methods. nih.gov These quantum mechanical calculations are computationally intensive but offer a precise description of electronic effects, such as resonance in the amide bond, which dictates its rotational barrier. acs.org Studies on formamide (B127407) have shown that ab initio methods can compute dimerization energies that are very close to experimental values. nih.gov

Molecular Mechanics (MM) calculations use classical physics (force fields) to estimate the energy of a molecule. duke.edu While less accurate than ab initio methods, MM is significantly faster, allowing for the exploration of a much broader conformational space. ut.ee By systematically varying key dihedral angles (like the one defining the orientation of the tolyl group relative to the formamide plane), a conformational energy landscape can be generated. This landscape reveals the low-energy (stable) conformers and the high-energy transition states that separate them, providing calculated energy barriers for conformational changes. kirj.ee

Applications and Advanced Research Trajectories Involving N 2 Methylphenyl Formamide

Role as a Synthetic Intermediate in Pharmaceutical and Medicinal Chemistry Research

N-(2-methylphenyl)formamide is a pivotal intermediate in the synthesis of numerous pharmaceutically important compounds. rsc.orglookchem.com Its utility stems from the reactivity of the formamide (B127407) group and the specific substitution pattern on the aromatic ring, which allows for the construction of complex molecular architectures. cymitquimica.com

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections. nih.govnih.gov These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral DNA synthesis. sun.ac.zaplos.org The development of new NNRTIs is driven by the need to overcome drug resistance and improve the pharmacological properties of existing therapies. nih.govnih.gov

In this context, N-(2-methylphenyl)formamide and its derivatives serve as key precursors. Research has demonstrated its use in the synthesis of novel bicyclic NNRTIs designed as analogues to approved drugs like etravirine (B1671769) and rilpivirine. nih.govnih.gov The formyl group provides a convenient chemical handle for elaboration into more complex structures, such as the cyanovinyl moiety often found in potent NNRTIs. nih.gov The synthesis of these advanced antiviral agents often involves multi-step sequences where the formylated aniline (B41778) core is a foundational element. nih.gov For instance, indole-based structures, which can be derived from formyl-toluidine precursors, have been identified as potent NNRTIs. rsc.orgresearchgate.net

The utility of N-(2-methylphenyl)formamide extends to its role as a foundational building block for a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry. ijarsct.co.in Formamides are recognized as key intermediates in the synthesis of important pharmaceutical compounds, including quinolone antibiotics and 1,2-dihydroquinolines. rsc.org

One of the most significant applications is in the synthesis of the indole (B1671886) nucleus. acs.org The Madelung synthesis, a classical method for preparing indoles, utilizes the intramolecular cyclization of N-acyl-o-toluidines. chemcess.comuop.edu.pk Specifically, N-formyl-o-toluidine can be cyclized using a strong base, such as potassium t-butoxide or sodium in methanol (B129727), to produce indole, a core structure in numerous natural products and drugs. uop.edu.pkorgsyn.org The indole scaffold is a privileged structure in drug discovery, appearing in anticancer agents, anti-inflammatory drugs, and more. ijarsct.co.in

| Biologically-Relevant Scaffold | Synthetic Method from N-(2-methylphenyl)formamide | Reference |

| Indole | Madelung Synthesis (Intramolecular Cyclization) | chemcess.comuop.edu.pkorgsyn.org |

| 1,2-Dihydroquinolines | Cyclization Reactions | rsc.org |

| Quinolone Antibiotics | Intermediate in Multi-step Synthesis | rsc.org |

| Pyrazolo[3,4-d]pyrimidines | Vilsmeier Reaction and Intermolecular Heterocyclization | mdpi.com |

Utility in Coordination Chemistry as a Ligand in Metal Complexes (e.g., Fe(II) Complexes)

In the field of coordination chemistry, molecules that can donate electron pairs to a central metal atom are known as ligands, forming coordination complexes that often possess catalytic or unique physicochemical properties. researchgate.net N-(2-methylphenyl)formamide can function as a ligand, with research indicating its role in forming complexes with transition metals such as iron(II) (Fe(II)) for use in catalytic studies.

Amides, including formamides, possess two potential nucleophilic sites for coordination: the oxygen and the nitrogen atoms. rsc.org This dual-site potential allows them to act as versatile ligands. researchgate.net The coordination of N-(2-methylphenyl)formamide to a metal center like Fe(II) can modulate the metal's electronic properties and steric environment, influencing its reactivity in catalytic cycles. Such complexes are investigated for their potential to catalyze a range of organic transformations.

Integration into Biomaterial Synthesis for Novel Delivery Systems (e.g., Hybrid Nanoparticles)

The development of advanced biomaterials for applications like drug delivery is a rapidly growing field of research. Hybrid nanoparticles, which combine different types of materials such as lipids and polymers, are of particular interest. mdpi.com N-(2-methylphenyl)formamide has been identified as a component in the formation of hybrid nanoparticles, such as lipid-polymer nanoparticles, intended for drug delivery systems.

The chemical functionality of N-(2-methylphenyl)formamide allows it to be integrated into larger polymer structures. google.com For example, the formamide group can be modified or participate in reactions to anchor the molecule to a polymer backbone. wiley.com These functionalized polymers can then be used to create nanoparticles that encapsulate therapeutic agents. The incorporation of specific chemical moieties can enhance properties like biocompatibility, drug loading capacity, and stimuli-responsive drug release, for instance, in the acidic microenvironment of a tumor. wiley.com

Application in Industrial Chemical Synthesis and the Production of Dyes and Pigments

N-(2-methylphenyl)formamide is an important intermediate in the broader chemical industry. Its applications include the synthesis of specialty chemicals and as a precursor in the production of dyes and pigments. nih.gov

A notable example is its role in the synthesis of C.I. Pigment Red 112. The manufacturing process for this pigment involves the azo coupling of a diazotized amine with a coupling component. google.com The specific coupling component used is 2-hydroxy-3-naphthoic acid N-(2-methylphenyl)amide. google.com N-(2-methylphenyl)formamide serves as a direct precursor to this amide through hydrolysis of the formyl group followed by reaction with 2-hydroxy-3-naphthoic acid, or through other synthetic transformations. This highlights its value in creating the core structures required for high-performance pigments used in various industries.

| Pigment/Dye Class | Role of N-(2-methylphenyl)formamide Derivative | Reference |

| C.I. Pigment Red 112 | Precursor to the coupling component 2-hydroxy-3-naphthoic acid N-(2-methylphenyl)amide | google.com |

| Disazo Dyes | Intermediate in the synthesis of biphenyl-based tetrazo components | google.com |

Studies on Solvent Effects in Organic Reaction Mechanisms

The choice of solvent can profoundly influence the rate, yield, and even the outcome of a chemical reaction. N-(2-methylphenyl)formamide, being a polar amide, is itself of interest in studies of solvent effects. solubilityofthings.com Its polarity and ability to engage in hydrogen bonding mean that it can interact with reactants and transition states, thereby facilitating or impeding reaction pathways. solubilityofthings.com

Research into the solvent effects of formamides often employs computational models, such as the Polarizable Continuum Model (PCM), to understand how the solvent environment influences molecular geometries, vibrational frequencies, and electronic transitions. rsc.org Studies on formamide itself show that polar solvents have a more pronounced effect on its properties compared to non-polar solvents. rsc.org Similar investigations involving N-(2-methylphenyl)formamide help elucidate its behavior in solution and its potential role not just as a reactant but also as a medium that can direct the course of a reaction. This is analogous to the well-studied compound N,N-Dimethylformamide (DMF), which is known to act not only as a polar aprotic solvent but also as a reagent and catalyst in certain transformations. nih.gov

Environmental Fate Methodologies Pertaining to N 2 Methylphenyl Formamide

Research Approaches for Assessing Degradation Pathways (e.g., Biological, Photochemical, Chemical Degradation)

The environmental persistence of N-(2-methylphenyl)formamide is determined by its susceptibility to various degradation processes. Research methodologies to investigate these pathways include laboratory studies that simulate environmental conditions and employ advanced analytical techniques to identify and quantify the parent compound and its transformation products.

Biological Degradation:

Microbial activity is a primary driver of organic compound degradation in soil and water. researchgate.net Research into the biodegradation of N-(2-methylphenyl)formamide would typically involve:

Enrichment Culture Techniques: Soil or water samples from potentially contaminated sites are used to isolate microorganisms capable of using the compound as a source of carbon or nitrogen. nih.gov For instance, a Pseudomonas sp. capable of degrading acrylamide (B121943) was isolated through enrichment and was also found to act on formamide (B127407), suggesting that amidase-producing bacteria could play a role in the hydrolysis of N-(2-methylphenyl)formamide. nih.gov

Biodegradation Assays: Standardized tests, such as the modified OECD screening test, are used to measure the extent and rate of biodegradation. In a study on the related compound formanilide (B94145), 100% of dissolved organic carbon was eliminated in 4 weeks, indicating its potential to biodegrade in the environment. guidechem.com

Metabolite Identification: Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to identify the intermediate products of microbial metabolism. researchgate.netepa.gov For example, the microbial metabolism of the formamidine (B1211174) pesticide chlordimeform, which contains a similar N-(4-chloro-o-tolyl) moiety, was shown to produce 4-chloro-o-toluidine. epa.gov This suggests a likely biological degradation pathway for N-(2-methylphenyl)formamide would involve hydrolysis to 2-methylaniline (o-toluidine).

Photochemical Degradation:

Sunlight can induce chemical transformations, particularly for compounds with aromatic rings. Methodologies to study photochemical degradation include:

Direct Photolysis Studies: Aqueous solutions of the compound are exposed to simulated or natural sunlight (e.g., using an immersible ultraviolet light source with wavelengths > 290 nm) to measure the rate of degradation. researchgate.netmdpi.com The disappearance of the parent compound and the appearance of photoproducts are monitored over time using chromatographic techniques. researchgate.net

Intermediate Radical Identification: Electron spin resonance (ESR) spectroscopy can be used to detect and identify the short-lived radical species formed during photolysis, providing insight into the reaction mechanism. acs.org The photolysis of formamides is known to proceed via the cleavage of the N-CO bond. acs.org

Product Analysis: GC-MS and LC-MS/MS are employed to identify the stable end-products of photodegradation. researchgate.net Studies on the photodecomposition of the herbicide acetochlor, which has a similar structure, revealed the formation of N-arylformamide derivatives and subsequent cleavage of amide and alkyl groups as typical decomposition patterns. researchgate.net This suggests that N-(2-methylphenyl)formamide could degrade into a variety of smaller molecules under UV irradiation.

Chemical Degradation (Hydrolysis):

Hydrolysis is a key chemical process that can break down amides in the environment, particularly in water and moist soil.

Hydrolysis Rate Studies: The rate of hydrolysis is measured under controlled conditions of pH and temperature. For formanilide, the hydrolysis half-life in water at 55 °C and a pH range of 5-9 was estimated to be on the order of 29-146 days, indicating a slow process under those conditions. guidechem.com Formamides can undergo hydrolysis under both acidic and basic conditions to yield a primary amine and formic acid or its derivatives.

Analytical Monitoring: A simple and sensitive colorimetric method has been developed for the determination of formamide in soil extracts, which involves the reaction of formamide with hydroxylamine (B1172632) to produce a colored complex. iastate.edu This or similar methods could be adapted to monitor the hydrolysis of N-(2-methylphenyl)formamide.

Table 1: Summary of Potential Degradation Pathways and Methodologies for N-(2-methylphenyl)formamide Based on Analogous Compounds

| Degradation Type | Research Approach | Key Findings for Analogous Compounds | Relevant Analytical Techniques |

| Biological | Enrichment cultures, Biodegradation assays | Amidase enzymes in bacteria like Pseudomonas can hydrolyze the amide bond. nih.gov Complete mineralization of formanilide observed in OECD screening tests. guidechem.com Metabolism of related pesticides yields corresponding anilines (e.g., 4-chloro-o-toluidine). epa.gov | GC-MS, LC-MS |

| Photochemical | Direct photolysis studies, Radical identification | Cleavage of the N-CO bond is a primary photochemical pathway for formamides. acs.org Degradation of N-aryl amides can involve loss of alkyl groups and cleavage of the amide bond. researchgate.net | UV-Vis Spectroscopy, ESR, GC-MS, LC-MS/MS |

| Chemical | Hydrolysis rate studies | Slow hydrolysis observed for formanilide at neutral pH. guidechem.com Hydrolysis yields a primary amine (aniline derivative) and formic acid. The rate is influenced by temperature and pH. iastate.edugoogle.com | Colorimetry, HPLC, GC-MS |

Methodologies for Studying Environmental Distribution and Transport (e.g., Air, Water, and Soil Dynamics)

Understanding how N-(2-methylphenyl)formamide moves through and partitions between air, water, and soil is essential for predicting its environmental exposure and impact. These studies rely on a combination of experimental measurements and predictive modeling.

Air Dynamics:

The potential for atmospheric transport is assessed by studying the compound's volatility.

Vapor Pressure and Henry's Law Constant Estimation: These physical-chemical properties are key inputs for models that predict the partitioning of a chemical between the gas phase and atmospheric particles. guidechem.com For the related compound formanilide, a low estimated Henry's Law constant (8.45 x 10⁻⁹ atm-m³/mol) suggests that volatilization from water or moist soil surfaces is not a significant fate process. guidechem.com

Atmospheric Degradation Modeling: The atmospheric fate is largely determined by its reaction with photochemically produced hydroxyl radicals. Models can estimate the atmospheric half-life based on the rate constant for this reaction. guidechem.com

Water Dynamics:

The behavior of N-(2-methylphenyl)formamide in aquatic systems is governed by its water solubility, potential to adsorb to sediment, and bioconcentration potential.

Adsorption/Desorption Studies (Koc): The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to bind to organic matter in soil and sediment. It can be estimated from the octanol-water partition coefficient (log Kow). guidechem.com For formanilide, an estimated Koc of 100 suggests it is not expected to significantly adsorb to suspended solids and sediment, indicating potential mobility in water. guidechem.com

Bioconcentration Factor (BCF) Estimation: The BCF, which indicates the potential for a chemical to accumulate in aquatic organisms, can also be estimated from its log Kow. Formanilide has an estimated BCF of 2, suggesting a low potential for bioconcentration. guidechem.com

Analytical Detection in Water: Developing sensitive analytical methods is crucial for monitoring the compound in surface and groundwater. Methodologies often involve solid-phase extraction (SPE) to concentrate the analyte from water samples, followed by analysis using high-performance liquid chromatography (HPLC) or LC-MS/MS. jelsciences.comeurofins.com

Soil Dynamics:

The fate of N-(2-methylphenyl)formamide in the terrestrial environment is primarily controlled by its mobility (leaching) and persistence.

Soil Column Leaching Studies: These laboratory experiments simulate the movement of the chemical through the soil profile under the influence of water flow. The amount of the compound in the leachate is measured to assess its potential to reach groundwater. pjoes.commdpi.com

Soil Adsorption Isotherms: Batch equilibrium experiments are conducted to quantify the adsorption of the compound to different soil types. pjoes.com The results help to understand how soil properties like organic matter content, clay percentage, and pH influence its retention. pjoes.commdpi.com Chemicals with high Koc values tend to be less mobile. mdpi.com

Volatilization from Soil: The rate of volatilization from soil surfaces can be measured in laboratory chambers. Factors influencing this process include soil moisture, temperature, and air flow. nsw.gov.au For formanilide, volatilization from dry soil is not expected to be significant based on its vapor pressure. guidechem.com

Extraction and Analysis from Soil: Robust extraction methods are required to isolate the compound from the complex soil matrix. This is typically followed by clean-up steps and analysis by GC-MS or LC-MS/MS. jelsciences.com

Table 2: Methodologies and Key Parameters for Assessing Environmental Distribution

| Environmental Compartment | Key Parameter/Process | Research Methodology | Typical Findings for Analogous Compounds |

| Air | Volatilization | Estimation of Henry's Law Constant & Vapor Pressure | Low volatilization potential from moist soil and water for formanilide. guidechem.com |

| Atmospheric Degradation | Modeling of reaction with hydroxyl radicals | Expected to exist as a vapor and be degraded by atmospheric oxidants. guidechem.com | |

| Water | Adsorption to Sediment | Estimation/Measurement of Koc | Low adsorption potential (high mobility) for formanilide. guidechem.com |

| Bioconcentration | Estimation/Measurement of BCF | Low bioconcentration potential in aquatic organisms for formanilide. guidechem.com | |

| Soil | Leaching/Mobility | Soil column studies, Koc determination | Mobility is inversely related to soil organic matter and clay content. mdpi.com |

| Adsorption | Batch equilibrium experiments | Influenced by soil pH and physicochemical properties of the compound. pjoes.com |

Q & A

Q. What are the common synthetic routes for preparing N-(2-methylphenyl)formamide, and how can reaction conditions be optimized for yield and purity?

N-(2-methylphenyl)formamide can be synthesized via cyclization and Vilsmeier reactions, as demonstrated in the synthesis of related formamide intermediates. Key parameters include:

- Temperature control : Optimal yields are achieved at 60–80°C to minimize side reactions.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance formylation efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity. Yield optimization (up to 82%) requires iterative HPLC monitoring and recrystallization for purity ≥99% .

Q. What spectroscopic and crystallographic techniques are essential for characterizing N-(2-methylphenyl)formamide?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positioning and formyl group integration.

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : Single-crystal analysis using SHELX or WinGX determines bond lengths, angles, and packing interactions. For example, dihedral angles between aromatic rings (e.g., 52.9°) reveal steric effects .

Q. What are the key applications of N-(2-methylphenyl)formamide in pharmaceutical research?

- Intermediate in antiviral agents : Used in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment.

- Coordination chemistry : Serves as a ligand in Fe(II) complexes for catalytic studies.

- Biomaterial synthesis : Forms hybrid nanoparticles (e.g., lipid-polymer NPs) for drug delivery .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of N-(2-methylphenyl)formamide derivatives?

- Multi-method refinement : Cross-validate using SHELXL (for small molecules) and Phenix (for macromolecular interfaces).

- Validation tools : Apply checkCIF to flag outliers in bond distances/angles (e.g., C=O bond deviations >0.02 Å).

- Complementary spectroscopy : Compare DFT-calculated IR spectra with experimental data to confirm functional groups .

Q. What computational methods are effective in predicting the reactivity and stability of N-(2-methylphenyl)formamide in drug design?

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular dynamics (MD) : Simulates solvation effects in aqueous vs. lipid environments.

- Docking studies : AutoDock Vina evaluates binding affinity to targets like HIV-1 reverse transcriptase (∆G ≤ -8 kcal/mol) .

Q. How to design experiments to study the metabolic pathways of N-(2-methylphenyl)formamide derivatives in biological systems?

- Isotopic labeling : Use ¹⁴C-labeled formamide to track metabolic products via LC-MS.

- In vitro assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify phase I metabolites.

- Toxicity screening : Measure IC₅₀ values in colorectal cancer cell lines (e.g., HCT-116) using MTT assays .

Q. How can Hirshfeld surface analysis and DFT calculations be integrated to understand intermolecular interactions in N-(2-methylphenyl)formamide crystals?

- Hirshfeld surfaces : Map close contacts (e.g., H-bonding: N–H⋯O, 2.8–3.1 Å) using CrystalExplorer.

- DFT benchmarks : Compare experimental vs. computed interaction energies (e.g., dimer stabilization: -15 kJ/mol).

- Thermal analysis : Correlate TGA/DSC data with lattice energy calculations to predict stability .

Q. What strategies mitigate challenges in reproducing synthetic yields of N-(2-methylphenyl)formamide across different laboratories?

- Design of Experiments (DoE) : Statistically optimize variables (e.g., reagent stoichiometry, pH) via Response Surface Methodology.

- Standardized protocols : Use anhydrous solvents and rigorously dried glassware to control moisture.

- Inter-lab validation : Share crystalline samples for round-robin crystallography to confirm structural consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.